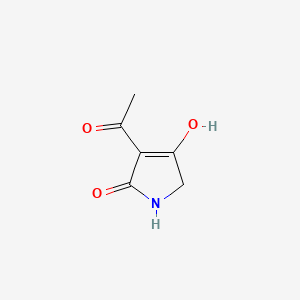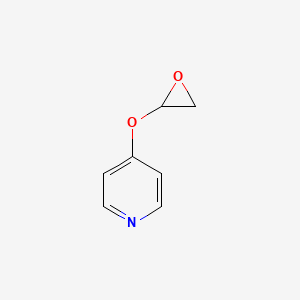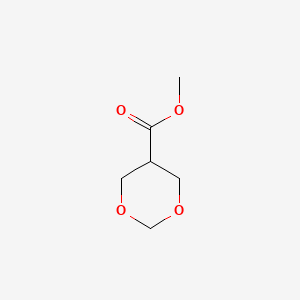
3-Acetyltetramic acid
Vue d'ensemble
Description
3-Acetyltetramic acid is a derivative of tetramic acid, characterized by the presence of an acetyl group at the third position of the pyrrolidine-2,4-dione ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyltetramic acid typically involves the acylation of pyrrolidine-2,4-diones. One common method is the Lewis acid-mediated C-acylation, which uses aluminum chlorides as catalysts. This method has been optimized through density functional theory studies to minimize unwanted isomerization of stereogenic centers . Another approach involves the use of pyrones as precursors, where the conversion of 5-ethoxycarbonyl-4-methoxy-6-methyl-2-pyrone into this compound is achieved through a series of steps, including bromination and nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, plays a crucial role in industrial-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Acetyltetramic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the acetyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
3-Acetyltetramic acid has a wide range of applications in scientific research:
Mécanisme D'action
3-Acetyltetramic acid is part of a family of tetramic acids, which includes compounds like tenuazonic acid, melophlin A, and α-cyclopiazonic acid . Compared to these similar compounds, this compound is unique due to its specific acetyl substitution at the third position, which imparts distinct chemical and biological properties. For instance, tenuazonic acid is known for its potent mycotoxicity, while melophlin A exhibits strong cytotoxicity against cancer cells . The unique structural features of this compound make it a versatile compound with diverse applications in various fields.
Comparaison Avec Des Composés Similaires
- Tenuazonic acid
- Melophlin A
- α-Cyclopiazonic acid
- Malonomycin
- Tirandamycin
- Penicillenols
- Reutericyclin
Propriétés
IUPAC Name |
4-acetyl-3-hydroxy-1,2-dihydropyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-3(8)5-4(9)2-7-6(5)10/h9H,2H2,1H3,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWJWQHPYLBZPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(CNC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175364 | |
| Record name | 3-Acetyltetramic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2113-93-1 | |
| Record name | 3-Acetyltetramic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2113-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetyltetramic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002113931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Acetyltetramic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-4-Methyl-8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione](/img/structure/B575577.png)



![4'H-Spiro[oxirane-2,3'-pyrrolo[1,2-a]pyrazine]](/img/structure/B575584.png)




